molecular formula C8H9ClS B13300416 (3-Chloro-4-methylphenyl)methanethiol

(3-Chloro-4-methylphenyl)methanethiol

Cat. No.: B13300416
M. Wt: 172.68 g/mol
InChI Key: VMANRQYASMJPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9ClS It is characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methylphenyl)methanethiol typically involves the reaction of 3-chloro-4-methylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired thiol compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-methylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The chloro group can be reduced to a methyl group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles like sodium amide or potassium tert-butoxide.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: 4-methylphenylmethanethiol.

    Substitution: Various substituted benzyl thiols.

Scientific Research Applications

(3-Chloro-4-methylphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methylphenyl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chloro group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

  • (3-Chloro-4-methoxyphenyl)methanethiol
  • (3-Chloro-4-methylphenyl)isocyanate
  • (3-Chloro-4-methylphenyl)amine

Comparison: (3-Chloro-4-methylphenyl)methanethiol is unique due to the presence of both a thiol and a chloro group, which confer distinct chemical reactivity and biological activity. Compared to (3-Chloro-4-methoxyphenyl)methanethiol, it has a thiol group instead of a methoxy group, leading to different reactivity and applications. The isocyanate and amine derivatives have different functional groups, resulting in varied chemical behavior and uses.

Properties

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

IUPAC Name

(3-chloro-4-methylphenyl)methanethiol

InChI

InChI=1S/C8H9ClS/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3

InChI Key

VMANRQYASMJPTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CS)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.